Cas no 1038310-70-1 (N-(2-Methylbutyl)cyclopropanamine)

N-(2-Methylbutyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
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- N-(2-methylbutyl)cyclopropanamine
- N-(2-Methylbutyl)cyclopropanamine
-
- インチ: 1S/C8H17N/c1-3-7(2)6-9-8-4-5-8/h7-9H,3-6H2,1-2H3
- InChIKey: GCUFLYQMAVKGBS-UHFFFAOYSA-N
- ほほえんだ: N(CC(C)CC)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 76.6
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 2
N-(2-Methylbutyl)cyclopropanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Methylbutyl)cyclopropanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1911-1807-10g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 10g |
$1193.0 | 2023-09-06 | |
Life Chemicals | F1911-1807-0.25g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 0.25g |
$255.0 | 2023-09-06 | |
TRC | N296796-100mg |
N-(2-Methylbutyl)cyclopropanamine |
1038310-70-1 | 100mg |
$ 70.00 | 2022-06-03 | ||
TRC | N296796-1g |
N-(2-Methylbutyl)cyclopropanamine |
1038310-70-1 | 1g |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1911-1807-2.5g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 2.5g |
$568.0 | 2023-09-06 | |
Life Chemicals | F1911-1807-1g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 1g |
$284.0 | 2023-09-06 | |
Life Chemicals | F1911-1807-5g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 5g |
$852.0 | 2023-09-06 | |
TRC | N296796-500mg |
N-(2-Methylbutyl)cyclopropanamine |
1038310-70-1 | 500mg |
$ 250.00 | 2022-06-03 | ||
Life Chemicals | F1911-1807-0.5g |
N-(2-methylbutyl)cyclopropanamine |
1038310-70-1 | 95%+ | 0.5g |
$269.0 | 2023-09-06 |
N-(2-Methylbutyl)cyclopropanamine 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
N-(2-Methylbutyl)cyclopropanamineに関する追加情報
Introduction to N-(2-Methylbutyl)cyclopropanamine (CAS No. 1038310-70-1)
N-(2-Methylbutyl)cyclopropanamine, a compound with the chemical identifier CAS No. 1038310-70-1, is a significant molecule in the field of pharmaceutical chemistry and biochemical research. This compound, characterized by its unique structural properties, has garnered attention due to its potential applications in drug development and molecular synthesis. The structure of N-(2-Methylbutyl)cyclopropanamine consists of a cyclopropane ring substituted with an N-(2-methylbutyl) group, which contributes to its distinct chemical behavior and reactivity.
The cyclopropane ring is a key feature of this compound, known for its high strain energy and reactivity, which makes it a valuable component in various chemical reactions. The presence of the N-(2-methylbutyl) group further enhances its utility by providing a nucleophilic center that can participate in nucleophilic substitution reactions. These characteristics make N-(2-Methylbutyl)cyclopropanamine a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
In recent years, the compound has been studied for its potential role in the development of novel pharmaceuticals. Researchers have been exploring its applications in the synthesis of bioactive molecules that could have therapeutic effects. The unique structural motifs present in N-(2-Methylbutyl)cyclopropanamine have been found to be conducive to forming hydrogen bonds and other non-covalent interactions, which are crucial for drug-receptor binding.
One of the most intriguing aspects of N-(2-Methylbutyl)cyclopropanamine is its potential as a building block for more complex pharmacophores. The cyclopropane ring can be incorporated into drug molecules to enhance their metabolic stability and bioavailability. Additionally, the N-(2-methylbutyl) group can be modified or functionalized to introduce specific pharmacological properties. This flexibility makes it an attractive candidate for medicinal chemists seeking to design new drugs with improved efficacy and reduced side effects.
Recent studies have also highlighted the compound's role in the development of agrochemicals. The structural features of N-(2-Methylbutyl)cyclopropanamine make it a suitable precursor for synthesizing compounds that can interact with biological targets in plants. These interactions can lead to the development of new pesticides or herbicides that are more effective and environmentally friendly. The ability to modify the compound's structure allows researchers to fine-tune its properties, making it adaptable to various agricultural needs.
The synthesis of N-(2-Methylbutyl)cyclopropanamine involves several steps that require careful optimization to ensure high yield and purity. Common synthetic routes include the reaction of cyclopropylamine with 2-methylbutanol under acidic conditions, followed by purification techniques such as distillation or chromatography. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, reducing costs and environmental impact.
From a biochemical perspective, N-(2-Methylbutyl)cyclopropanamine has been investigated for its potential role in enzyme inhibition and activation. The compound's ability to interact with enzymes at the molecular level has implications for developing drugs that target specific enzymatic pathways. By understanding how this compound interacts with biological systems, researchers can design molecules that modulate enzyme activity for therapeutic purposes.
The safety profile of N-(2-Methylbutyl)cyclopropanamine is another area of interest. While it is not classified as a hazardous material, proper handling procedures must be followed to ensure safe laboratory practices. Researchers conducting experiments involving this compound should adhere to standard safety protocols, including the use of personal protective equipment and working in well-ventilated areas.
In conclusion, N-(2-Methylbutyl)cyclopropanamine (CAS No. 1038310-70-1) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural features make it a valuable intermediate in organic synthesis, while its potential as a building block for bioactive molecules underscores its importance in drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in scientific innovation.
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